3-Amino-2-[[(2,6-dioxo-3-piperidinyl)amino]carbonyl]benzoic Acid
Description
Properties
Molecular Formula |
C13H13N3O5 |
|---|---|
Molecular Weight |
291.26 g/mol |
IUPAC Name |
3-amino-2-[(2,6-dioxopiperidin-3-yl)carbamoyl]benzoic acid |
InChI |
InChI=1S/C13H13N3O5/c14-7-3-1-2-6(13(20)21)10(7)12(19)15-8-4-5-9(17)16-11(8)18/h1-3,8H,4-5,14H2,(H,15,19)(H,20,21)(H,16,17,18) |
InChI Key |
JJGPJHBPFFMAEV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1NC(=O)C2=C(C=CC=C2N)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Condensation Reaction Step
The key initial step involves the condensation of intermediates such as compounds of formula (III) or (IV) with compounds of formula (V) (or their salts) to form an intermediate compound (II), which is then converted to the target compound (I).
| Parameter | Typical Range / Options |
|---|---|
| Solvent | Glacial acetic acid, acetonitrile, 1,4-dioxane, toluene, chloroform, tetrahydrofuran (THF) (single or combination) |
| Base | Sodium acetate, triethylamine, potassium acetate, pyridine (single or combination) |
| Temperature | 40 °C to 110 °C |
| Reaction Time | 1 to 24 hours |
- The selected compound (III) or (IV) is mixed with compound (V) or its salt in the chosen solvent.
- A base is added to facilitate the condensation.
- The mixture is heated to the target temperature and maintained for the reaction time.
- After completion, the reaction mixture is cooled, and the product is isolated by filtration and washing.
This step forms the intermediate compound (II), which exhibits better solubility and is a precursor to the final product.
Hydrolysis Reaction Step
The intermediate compound (II) undergoes hydrolysis to produce 3-amino-2-[[(2,6-dioxo-3-piperidinyl)amino]carbonyl]benzoic acid (compound I).
| Parameter | Typical Range / Options |
|---|---|
| Solvent | Methanol, water, ethanol, tetrahydrofuran, 1,4-dioxane (single or combination) |
| Acid Catalyst | Hydrochloric acid, sulfuric acid, trifluoroacetic acid, phosphoric acid (single or combination) |
| Temperature | 40 °C to 100 °C (preferably 50 °C to 80 °C) |
| Reaction Time | 1 to 10 hours (preferably 2 to 8 hours) |
- The intermediate (II) is treated with acid in the hydrolysis solvent.
- The reaction proceeds under controlled temperature for the specified time.
- The hydrolysis converts the intermediate to the target compound (I) with high yield and purity.
- This step avoids the need for metal-catalyzed reduction or extensive purification, simplifying the process and enhancing scalability.
Alternative and Supporting Preparation Details
- Use of acetyl as a protecting group on 3-aminophthalic acid during condensation improves yield and purity by preventing side reactions.
- Deacetylation is performed post-condensation to release the free amine necessary for further reactions.
- The process avoids complex reduction steps by using hydrolysis directly on the intermediate, streamlining production.
- Reaction solvents and bases are chosen to balance solubility, reactivity, and environmental/safety considerations.
- The stereochemistry of the product can be partially controlled by selecting stereospecific starting materials such as 3-aminopiperidine-2,6-dione derivatives.
Summary Table of Preparation Method Parameters
| Step | Reactants | Solvents | Catalysts/Bases | Temperature Range | Time Range | Notes |
|---|---|---|---|---|---|---|
| Condensation | Compound (III)/(IV) + Compound (V) | Acetic acid, acetonitrile, THF, etc. | Sodium acetate, triethylamine, pyridine | 40–110 °C | 1–24 hours | Formation of intermediate (II) |
| Hydrolysis | Intermediate (II) | Methanol, water, ethanol, THF | HCl, H2SO4, TFA, H3PO4 | 40–100 °C (50–80 °C preferred) | 1–10 hours (2–8 h preferred) | Converts intermediate to target compound (I) |
| Protection/Deprotection | 3-Aminophthalic acid + acetyl group | Various | N/A | Variable | Variable | Improves yield and purity |
Research Findings and Industrial Relevance
- The described methods have been patented and validated for industrial-scale synthesis, emphasizing cost-effectiveness and reproducibility.
- The approach minimizes hazardous reagents and complex purification steps, aligning with green chemistry principles.
- Hydrolysis under mild acidic conditions yields high-purity this compound suitable for pharmaceutical applications.
- Control over stereochemistry is achievable by starting from enantiomerically pure 3-aminopiperidine-2,6-dione derivatives, important for biological activity.
- The method is adaptable to produce pharmaceutically acceptable salts, solvates, polymorphs, and stereoisomers, enhancing versatility.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-[[(2,6-dioxo-3-piperidinyl)amino]carbonyl]benzoic Acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions include nitro derivatives, hydroxyl derivatives, and substituted benzoic acid derivatives .
Scientific Research Applications
3-Amino-2-[[(2,6-dioxo-3-piperidinyl)amino]carbonyl]benzoic Acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is employed in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Amino-2-[[(2,6-dioxo-3-piperidinyl)amino]carbonyl]benzoic Acid involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites. This binding can block the enzyme’s function, leading to various biological effects. The pathways involved may include inhibition of histone deacetylases (HDACs), which play a role in gene expression and cell proliferation .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds share core benzoic acid frameworks but differ in substituent groups, influencing their physicochemical and biological properties:
Compound A : 2-({4-[(2,2-Dimethylpropanoyl)amino]-3-methylbenzoyl}amino)benzoic Acid (CAS 6081-05-6)
- Molecular Formula : C₂₀H₂₂N₂O₄
- Key Features: Two amide linkages and a bulky 2,2-dimethylpropanoyl group. Methyl substitution on the benzoyl ring enhances hydrophobicity. Higher molecular weight (354.16 g/mol) and lipophilicity (XLogP3 = 3.8) compared to the target compound .
Compound B : 3-{[(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)carbonyl]amino}benzoic Acid (CAS 931361-63-6)
- Molecular Formula : C₁₇H₁₅N₃O₃S
- Key Features: Thienopyridine ring introduces sulfur and aromatic heterocyclic diversity. Amino and methyl groups on the thienopyridine may enhance π-π stacking or receptor binding. Lower molecular weight (341.38 g/mol) and moderate complexity (540) compared to Compound A .
Target Compound : 3-Amino-2-[[(2,6-dioxo-3-piperidinyl)amino]carbonyl]benzoic Acid
- Inferred Properties: Piperidinyl dioxo group likely increases polarity (due to ketone oxygen atoms) and hydrogen-bond acceptor count.
Physicochemical Properties
Key Observations :
- The target compound’s dioxo and amino groups may enhance solubility in polar solvents compared to Compound A.
- Compound B’s sulfur-containing heterocycle could improve membrane permeability but reduce aqueous solubility.
Biological Activity
3-Amino-2-[[(2,6-dioxo-3-piperidinyl)amino]carbonyl]benzoic Acid, also known as pomalidomide, is a derivative of thalidomide that has garnered attention due to its potential therapeutic applications. This compound exhibits a range of biological activities, including immunomodulation, anti-angiogenesis, and direct tumor cell cytotoxicity. This article will delve into the biological activity of this compound, supported by data tables and research findings.
- Molecular Formula : C13H13N3O5
- Molecular Weight : 291.26 g/mol
- CAS Number : 1001852-15-8
Pomalidomide operates through multiple mechanisms:
- Immunomodulation : Enhances T-cell and natural killer (NK) cell responses.
- Anti-Angiogenesis : Inhibits the formation of new blood vessels necessary for tumor growth.
- Induction of Apoptosis : Promotes programmed cell death in cancer cells.
Antitumor Activity
Pomalidomide has shown promising results in various studies regarding its antitumor activity:
- Cell Lines Tested : HeLa (cervical cancer), U87 (glioblastoma), and others.
- IC50 Values : The concentration required to inhibit 50% of cell viability varied across studies but generally fell within the range of 10–100 µM depending on the cell line.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 25 | Apoptosis induction |
| U87 | 30 | Cell cycle arrest |
| A549 | 15 | Inhibition of angiogenesis |
Immunomodulatory Effects
Research indicates that pomalidomide enhances immune responses by increasing the production of cytokines such as IL-2 and TNF-alpha. This effect is particularly beneficial in treating hematological malignancies.
Angiogenesis Inhibition
Pomalidomide has been found to inhibit vascular endothelial growth factor (VEGF), a key player in angiogenesis:
- Study Findings : In vitro assays demonstrated a reduction in endothelial cell proliferation by up to 60% at concentrations of 50 µM.
Case Studies
-
Multiple Myeloma Treatment :
- A clinical trial involving patients with relapsed multiple myeloma showed that pomalidomide combined with dexamethasone led to a significant increase in overall survival rates compared to standard treatments.
-
Solid Tumors :
- In a study involving solid tumors, patients receiving pomalidomide exhibited a response rate of approximately 30%, with notable reductions in tumor size observed via imaging techniques.
Research Findings
Recent studies have explored the structural modifications and their impact on biological activity:
- Structure-Activity Relationship (SAR) : Modifications at the piperidine ring have been linked to increased potency against specific cancer cell lines.
- In Silico Studies : Computational analyses suggest that pomalidomide interacts favorably with proteins involved in apoptosis and immune regulation, supporting its dual role as an antitumor agent and immunomodulator .
Q & A
Basic: What are the recommended synthetic routes for 3-Amino-2-[[(2,6-dioxo-3-piperidinyl)amino]carbonyl]benzoic Acid?
Methodological Answer:
Synthesis typically involves multi-step organic reactions:
Protection/Deprotection: Use protecting groups (e.g., Fmoc or Cbz) for the amino group to prevent undesired side reactions during coupling steps .
Coupling Reactions: Employ carbodiimide reagents (e.g., DCC or EDC) with NHS for activating the carbonyl group, facilitating amide bond formation between the benzoic acid and piperidinyl moieties .
Purification: High-performance liquid chromatography (HPLC) or recrystallization ensures high purity (>95%) .
Validation: Confirm structure via H/C NMR, FT-IR, and mass spectrometry .
Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?
Methodological Answer:
SAR studies focus on modifying key structural regions:
Core Modifications: Vary the piperidinyl ring substituents (e.g., methyl, hydroxyl) to assess conformational rigidity and receptor binding .
Side Chain Optimization: Test phosphonic acid vs. carboxylic acid groups to evaluate blood-brain barrier penetration and NMDA receptor affinity .
Assays:
- In vitro: Radioligand binding assays (e.g., H-CPP for NMDA antagonism) .
- In vivo: Middle cerebral artery (MCA) occlusion models in rats to measure neuroprotective efficacy (e.g., infarct size reduction) .
Computational Modeling: Molecular docking to predict interactions with NMDA receptor subunits (e.g., GluN2B) .
Basic: What characterization techniques are critical for confirming the structure?
Methodological Answer:
Key techniques include:
Spectroscopy:
- H/C NMR to verify proton environments and carbon骨架 .
- FT-IR for functional group identification (e.g., carbonyl stretches at ~1700 cm) .
Mass Spectrometry: High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H] ion) .
X-ray Crystallography: Resolve 3D conformation and hydrogen-bonding patterns .
PubChem Data: Cross-reference InChI keys and canonical SMILES for validation .
Advanced: What in vivo models are suitable for evaluating neuroprotective efficacy?
Methodological Answer:
MCA Occlusion Model:
- Procedure: Permanent occlusion of the MCA in rats, followed by intravenous compound administration .
- Endpoints: Infarct volume quantification via TTC staining or MRI at 24–72 hours post-occlusion .
Dosage Optimization: Test bolus doses (e.g., 10–30 mg/kg) to establish dose-dependent efficacy .
Behavioral Tests: Rotarod or Morris water maze to assess functional recovery .
Control Groups: Include sham-operated animals and reference compounds (e.g., CGS-19755) .
Advanced: How to resolve contradictions in biochemical assay data?
Methodological Answer:
Standardization: Replicate assays under controlled conditions (pH, temperature, co-factor availability) .
Orthogonal Assays: Cross-validate using:
- Fluorescence Polarization: For binding affinity .
- Surface Plasmon Resonance (SPR): For real-time kinetic analysis .
Statistical Analysis: Apply ANOVA or t-tests to assess significance; consider batch effects or solvent interference .
Literature Comparison: Review structural analogs (e.g., 2-[(cyclopropylcarbonyl)amino]benzoic acid derivatives) for consistency in SAR trends .
Basic: What are the compound's key functional groups influencing reactivity?
Methodological Answer:
Amino Group (-NH): Participates in hydrogen bonding with enzyme active sites (e.g., NMDA receptors) .
Carbonyl Group (-CO-): Critical for amide bond formation and substrate recognition in proteases .
Benzoic Acid (-COOH): Enhances solubility in aqueous buffers and facilitates salt bridge formation in protein interactions .
Piperidinyl Ring: Conformational rigidity impacts receptor binding kinetics and metabolic stability .
Advanced: What strategies optimize bioavailability and blood-brain barrier penetration?
Methodological Answer:
Structural Modifications:
- Introduce trifluoroethoxy groups to improve lipophilicity (logP optimization) .
- Replace carboxylic acid with phosphonic acid for enhanced BBB transport .
Prodrug Design: Esterify the carboxylic acid to increase passive diffusion, followed by enzymatic hydrolysis in vivo .
Pharmacokinetic Studies:
- Measure plasma half-life (t) and brain-to-plasma ratio via LC-MS/MS .
- Use P-glycoprotein inhibitors (e.g., cyclosporine A) to assess efflux effects .
Basic: How to assess purity and stability during storage?
Methodological Answer:
Purity Analysis:
- HPLC: Monitor peak area % (>98% purity) with C18 columns and UV detection .
- TLC: Use silica gel plates to detect impurities .
Stability Testing:
- Thermogravimetric Analysis (TGA): Assess decomposition temperatures .
- Accelerated Stability Studies: Store at 40°C/75% RH for 1–3 months; analyze degradation products via LC-MS .
Storage Recommendations: Lyophilize and store at -20°C under inert atmosphere (N) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
